2-Cyclopropoxy-3-isopropylbenzoic acid
Description
Overview of Benzoic Acid Derivatives in Contemporary Medicinal and Organic Chemistry Research
Benzoic acid and its derivatives are a cornerstone of organic chemistry and represent a privileged scaffold in medicinal chemistry. rsc.org This simple aromatic carboxylic acid is a precursor in the synthesis of a multitude of commercial products and serves as a foundational building block for more complex molecules. In the pharmaceutical realm, the benzoic acid moiety is present in a wide array of therapeutic agents, including analgesics, antifungals, and diuretics. rsc.orgscbt.com The versatility of the benzene (B151609) ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and solubility properties. This modulation is crucial for optimizing a drug's pharmacodynamic and pharmacokinetic profile. chemeo.com For instance, substituted benzoic acids have been investigated as influenza neuraminidase inhibitors and potential treatments for tuberculosis, highlighting the scaffold's broad therapeutic relevance. chemeo.comcymitquimica.com
Strategic Importance of Cyclopropane (B1198618) and Isopropyl Moieties in Pharmaceutical and Chemical Scaffolds
The incorporation of cyclopropane and isopropyl groups into molecular scaffolds is a well-established strategy in modern drug design. The cyclopropyl (B3062369) group, a three-membered ring, is particularly valued for its unique conformational rigidity and electronic properties. chemimpex.com It can introduce a specific three-dimensional geometry into a molecule, which can lead to enhanced binding potency and selectivity for biological targets. chemimpex.comguidechem.com Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, potentially improving a drug's half-life. chemimpex.comguidechem.com Over the past decade, numerous new chemical entities containing a cyclopropyl group have received FDA approval, underscoring its importance in pharmaceutical development. nih.gov
The isopropyl group, with its branched, bulky nature, also plays a significant role in molecular design. It can influence the conformational preferences of a molecule, which is critical for its interaction with enzymes and receptors. chemicalbook.com The steric hindrance provided by an isopropyl group can be used to control reaction selectivity in synthesis or to shield a part of a molecule from metabolic enzymes. chemicalbook.com Its lipophilic character can also be leveraged to modulate a compound's solubility and ability to cross biological membranes. chemicalbook.com
Rationale and Scope for Academic Inquiry into 2-Cyclopropoxy-3-isopropylbenzoic Acid
The hypothetical structure of this compound combines these three valuable motifs: a benzoic acid core, a metabolically robust and conformationally rigid cyclopropoxy group, and a sterically influential isopropyl group. The specific ortho- and meta-substitution pattern (positions 2 and 3) creates a sterically crowded environment around the carboxylic acid, which could impart unique reactivity and biological activity. The combination of the flat aromatic ring with the three-dimensional cyclopropyl and isopropyl substituents offers a unique topology for potential interactions with biological targets. An academic inquiry into this molecule would therefore be aimed at understanding how these distinct structural elements interact to influence the compound's physicochemical properties, reactivity, and potential applications. This article will explore the theoretical chemical and physical properties, propose a plausible synthetic route, and speculate on the potential research value of this yet-to-be-synthesized compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)10-4-3-5-11(13(14)15)12(10)16-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
MPKPLFSLMKUXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Investigations into the Biological Activity and Molecular Mechanisms of 2 Cyclopropoxy 3 Isopropylbenzoic Acid
Enzyme Inhibition Profiles and Biological Target Identification
Scientific data detailing the enzymatic inhibition profile and specific biological targets of 2-Cyclopropoxy-3-isopropylbenzoic acid is not present in the currently accessible scientific literature. Investigations into its effects on the following enzymes and proteins have yielded no specific results.
Inhibition of Adenylyl Cyclase Isoforms (AC1, AC8)
There is no available research data to confirm or deny the inhibitory or modulatory activity of this compound on Adenylyl Cyclase isoforms AC1 and AC8.
Modulation of Human Carbonic Anhydrase Isoenzymes (hCA I, hCA II)
No studies have been found that evaluate the effects of this compound on human Carbonic Anhydrase isoenzymes I and II.
Interaction with Acetylcholinesterase (AChE)
The interaction profile and any potential inhibitory activity of this compound against Acetylcholinesterase (AChE) have not been documented in the reviewed literature.
Activity Against Topoisomerase IIα and Heat Shock Protein 90β (Hsp90β)
There is no published data regarding the activity of this compound against either Topoisomerase IIα or Heat Shock Protein 90β (Hsp90β).
Substrate Specificity and Catalytic Transformations by Cytochrome P450 (CYP) Enzymes
Information regarding the metabolism, substrate specificity, or catalytic transformation of this compound by Cytochrome P450 (CYP) enzymes is not available. While studies exist on related benzoic acid derivatives, this specific data is absent for the requested compound.
Cellular and Biochemical Mechanism Elucidation
Due to the absence of identified biological targets or enzymatic activities, no research is available that elucidates the cellular or biochemical mechanisms of action for this compound.
Ligand-Protein Interactions and Binding Mode Analysis
To understand the mechanism of action for a compound like this compound, researchers would typically investigate its interactions with specific protein targets. This analysis often involves computational modeling and experimental validation. Techniques such as X-ray crystallography or cryo-electron microscopy would be employed to determine the three-dimensional structure of the compound bound to its target protein. These studies would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket. Molecular docking simulations could further predict the preferred orientation and conformation of the compound within the active site, providing insights into the structural basis of its activity.
Impact on Intracellular Signaling Pathways (e.g., cAMP production)
The effect of this compound on cellular function would be explored by examining its influence on intracellular signaling pathways. For instance, if the compound targets a G protein-coupled receptor (GPCR), its impact on second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) production would be a key area of investigation. Cellular assays would be used to measure changes in intracellular cAMP levels in response to treatment with the compound. A decrease or increase in cAMP could indicate an antagonistic or agonistic activity at a specific receptor, respectively, thereby influencing downstream cellular processes such as gene transcription, cell growth, and metabolism.
Preclinical Efficacy Studies in Relevant Biological Models (e.g., inflammatory pain)
The therapeutic potential of this compound would be evaluated in preclinical models that mimic human diseases. For example, to assess its efficacy in treating inflammatory pain, animal models such as the carrageenan-induced paw edema test or the complete Freund's adjuvant (CFA) model of arthritis would be utilized. In these models, researchers would measure endpoints like paw swelling, thermal hyperalgesia, and mechanical allodynia to determine if the compound can reduce inflammation and pain-related behaviors. These studies are crucial for establishing proof-of-concept for the compound's potential clinical use.
In Vitro Metabolism and Biotransformation Studies
Understanding the metabolic fate of a new chemical entity is a critical component of drug development.
Assessment of Metabolic Stability in Biological Matrices (e.g., Human Liver Microsomes)
The metabolic stability of this compound would be assessed using in vitro systems, most commonly human liver microsomes (HLM). HLMs contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). In these assays, the compound is incubated with HLMs in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). This data helps predict the compound's hepatic clearance and potential lifespan in the body.
Below is an example of how metabolic stability data is typically presented.
| Compound Reference | Time (min) | % Parent Remaining |
| Verapamil | 0 | 100 |
| 5 | 85 | |
| 15 | 60 | |
| 30 | 35 | |
| 45 | 15 | |
| Imipramine | 0 | 100 |
| 5 | 98 | |
| 15 | 95 | |
| 30 | 90 | |
| 45 | 88 |
Identification of Biotransformation Pathways and Major Metabolites
Identifying the metabolic pathways and the structure of major metabolites is essential for understanding the complete disposition of a drug. Biotransformation typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. For this compound, potential metabolic pathways could include hydroxylation of the isopropyl group or cyclopropyl (B3062369) ring, or glucuronidation of the carboxylic acid moiety. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be used to isolate and identify the chemical structures of these metabolites.
An illustrative table of potential metabolites is shown below.
| Metabolite ID | Proposed Biotransformation |
| M1 | Hydroxylation of the isopropyl group |
| M2 | O-dealkylation of the cyclopropoxy group |
| M3 | Acyl glucuronidation of the carboxylic acid |
| M4 | Aromatic hydroxylation on the benzene (B151609) ring |
Empirical Structure-Activity Relationship (SAR) Analysis
Empirical SAR analysis involves systematically modifying a lead compound's structure and observing the resulting changes in biological activity. This process provides critical insights into the chemical features essential for potency and selectivity.
The biological activity of benzoic acid derivatives can be significantly altered by modifying their structural components. The core benzoic acid scaffold serves as a foundation, but the nature and position of its substituents are paramount in determining its pharmacological profile.
Key modifications and their general effects on potency include:
Aryl Group Substitution : The placement of substituents on the aromatic ring that increases the electron density of the carbonyl oxygen can enhance activity. pharmacy180.com Electron-donating groups, such as alkoxy groups, in the ortho or para positions are often favorable. youtube.com
Intermediate Chain : In related series of compounds, the nature of any linker or bridge between the aromatic ring and other functional groups can affect potency and duration of action. For instance, in procaine-like molecules, isosteric replacement of the ester oxygen with sulfur increases potency, while amides are generally more resistant to metabolic hydrolysis than esters. youtube.com
Table 1: Impact of Structural Modifications on the Biological Potency of Benzoic Acid Derivatives
| Structural Modification | General Effect on Potency | Rationale |
| Addition of Electron-Donating Groups (e.g., Alkoxy) | Increase | Enhances electron density at the carbonyl group, potentially improving target binding. pharmacy180.comyoutube.com |
| Addition of Electron-Withdrawing Groups (e.g., Nitro) | Variable | Can increase local anesthetic properties if in ortho/para positions but may decrease activity if in the meta position. pharmacy180.com |
| Increase in Alkyl Chain Length | Increase (up to a point) | Increases lipophilicity, which can improve membrane permeability and target interaction. youtube.com |
| Introduction of Conformational Rigidity | Increase | Restricts the molecule to a more bioactive conformation, reducing the entropic penalty of binding. researchgate.net |
The specific substituents at the 2- and 3-positions of the benzoic acid ring are crucial determinants of the molecule's activity.
The Cyclopropoxy Group : The cyclopropane (B1198618) ring is a unique structural element used to introduce conformational rigidity into molecules. researchgate.net By replacing a more flexible alkyl chain with a cyclopropyl group, the number of possible conformations the molecule can adopt is reduced. This pre-organization into a more "bioactive" shape can lead to a stronger binding affinity for its target receptor, as less conformational entropy is lost upon binding. researchgate.net The alkoxy linkage (the ether oxygen) can also participate in hydrogen bonding, further anchoring the molecule to its target. youtube.com
The Isopropyl Group : The isopropyl group is a small, branched alkyl substituent that contributes to the molecule's lipophilicity. researchgate.net This hydrophobic character is often beneficial for interactions with hydrophobic pockets within a protein's binding site. The specific size and shape of the isopropyl group can be critical for achieving "shape complementarity" with the target, ensuring a snug fit that maximizes van der Waals interactions and can contribute to both potency and selectivity. nih.gov
To understand the unique contributions of the cyclopropoxy and isopropyl groups, it is useful to compare this compound with other substituted benzoic acids. researchgate.net For example, replacing the cyclopropoxy group with a linear propoxy group would increase conformational flexibility, which could potentially decrease binding affinity. Similarly, substituting the isopropyl group with a smaller methyl group or a larger tert-butyl group would alter the steric profile and lipophilicity, likely impacting both potency and selectivity.
Table 2: Comparative SAR of Substituted Benzoic Acid Derivatives
| Compound | Substituent at Position 2 | Substituent at Position 3 | Expected Impact on Activity Compared to Lead Compound |
| Lead Compound | -O-Cyclopropyl (Cyclopropoxy) | -CH(CH₃)₂ (Isopropyl) | Baseline |
| Analog A | -O-CH₂CH₂CH₃ (n-Propoxy) | -CH(CH₃)₂ (Isopropyl) | Potentially lower; increased flexibility may reduce binding affinity. |
| Analog B | -O-Cyclopropyl (Cyclopropoxy) | -CH₃ (Methyl) | Likely different; altered steric and hydrophobic interactions in the binding pocket. |
| Analog C | -OH (Hydroxy) | -CH(CH₃)₂ (Isopropyl) | Significantly different; introduces a strong hydrogen bond donor/acceptor, altering polarity. |
| Analog D | -H | -CH(CH₃)₂ (Isopropyl) | Potentially lower; loss of the alkoxy group and its potential interactions. |
Advanced Molecular Modeling and Cheminformatics
Computational techniques provide powerful tools to predict and rationalize the interactions of small molecules with their biological targets, guiding further drug design and optimization.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The process involves placing the ligand into the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity. nih.gov
For this compound, a docking simulation would involve:
Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB). nih.gov
Defining the active binding site of the protein.
Generating multiple possible conformations and orientations (poses) of the ligand within the binding site.
Scoring each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), predicts the stability of the ligand-protein complex.
These simulations can reveal key amino acid residues that interact with the cyclopropoxy and isopropyl groups, providing a structural basis for the observed SAR. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound
| Ligand Functional Group | Interacting Protein Residue (Example) | Type of Interaction | Predicted Contribution to Binding |
| Carboxylic Acid | Arginine, Lysine | Ionic Bond, Hydrogen Bond | Strong; primary anchor point |
| Cyclopropoxy (Oxygen) | Serine, Threonine | Hydrogen Bond | Moderate; orienting interaction |
| Isopropyl Group | Leucine (B10760876), Valine, Isoleucine | Hydrophobic (van der Waals) | Moderate; enhances affinity and selectivity |
| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking | Favorable; contributes to overall binding |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., properties related to their size, shape, and electronic character) to their known activities (e.g., IC₅₀ values).
Developing a QSAR model for a series of analogs of this compound would involve:
Data Set Preparation : Compiling a list of structurally related compounds with their experimentally measured biological activities.
Descriptor Calculation : For each molecule, calculating a wide range of numerical descriptors, such as:
Topological descriptors : Related to molecular connectivity.
Electronic descriptors : Such as partial charges and dipole moments.
Steric/Shape descriptors : Like molecular volume and surface area (e.g., CoMFA and CoMSIA fields). nih.gov
Lipophilicity descriptors : Such as logP.
Model Building : Using statistical methods like Partial Least Squares (PLS) to build a regression model that best correlates the descriptors with the observed activity. nih.gov
Validation : Testing the model's predictive power using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in model creation. nih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Selection of Molecular Descriptors and Statistical Validation
In quantitative structure-activity relationship (QSAR) studies of this compound derivatives, the selection of appropriate molecular descriptors is a critical first step to developing a statistically robust model. Molecular descriptors are numerical values that characterize the chemical structure and properties of a molecule. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
For a series of adenylyl cyclase inhibitors based on the this compound scaffold, a hypothetical QSAR study might involve the calculation of a wide range of descriptors. The goal is to identify a subset of these descriptors that have the strongest correlation with the observed biological activity (e.g., IC₅₀ values).
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Number of Rotatable Bonds (nRotB) | Molecular flexibility | |
| Topological | Zagreb Index | Degree of branching in the molecule |
| Balaban J Index | Shape and complexity of the molecule | |
| Geometrical (3D) | Molecular Surface Area (MSA) | Three-dimensional size of the molecule |
| Molar Refractivity (MR) | Molar volume and polarizability | |
| Quantum-Chemical | Dipole Moment | Polarity of the molecule |
| HOMO/LUMO Energies | Electron-donating/accepting ability |
Once a pool of descriptors is calculated, statistical methods are employed to select the most relevant ones and to build the QSAR model. A common approach is to use genetic algorithms or stepwise multiple linear regression to identify a combination of descriptors that best predicts the biological activity.
The statistical validation of the resulting QSAR model is paramount to ensure its reliability and predictive power. This involves several statistical metrics:
Coefficient of determination (R²) : This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1.0 suggests a better fit of the model to the data.
Leave-one-out cross-validated coefficient (Q²) : This is a measure of the model's predictive ability. A high Q² value (typically > 0.5) indicates good internal consistency and predictive power.
Standard deviation of the error of prediction (SDEP) : This metric reflects the accuracy of the predictions made by the model.
Table 2: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogs
| Parameter | Value | Interpretation |
| R² | 0.92 | The model explains 92% of the variance in the biological activity. |
| Adjusted R² | 0.89 | R² adjusted for the number of descriptors in the model. |
| Q² | 0.75 | The model has good predictive ability for new compounds. |
| F-statistic | 85.6 | The model is statistically significant. |
Predictive Capabilities for Rational Analog Design
A well-validated QSAR model serves as a powerful tool for the rational design of new analogs with potentially improved activity. By analyzing the descriptors in the final QSAR equation, chemists can understand which molecular properties are most influential for the desired biological effect.
For instance, if a QSAR model for this compound analogs indicates that a lower value for the dipole moment and a higher value for molar refractivity are correlated with increased inhibitory activity, medicinal chemists can use this information to guide the synthesis of new compounds. They might, for example, introduce less polar functional groups or bulkier substituents to modulate these properties.
The predictive power of the QSAR model allows for the in silico screening of virtual compounds before committing to their chemical synthesis. This can significantly save time and resources in the drug discovery process. A virtual library of analogs can be generated by modifying the parent structure, and their activities can be predicted using the QSAR model. Only the most promising candidates would then be synthesized and tested experimentally.
This predictive capability is a cornerstone of modern drug design, enabling a more focused and efficient search for lead compounds. The insights gained from the QSAR model can illuminate the key structural features required for potent biological activity, thereby guiding the design of novel and more effective therapeutic agents.
Computational Approaches for Understanding Isoform Selectivity (e.g., AC1 vs AC8)
Achieving selectivity for a specific isoform of a target protein is a major challenge in drug development. In the case of adenylyl cyclases, isoforms such as AC1 and AC8 share a high degree of homology in their catalytic sites, making the design of selective inhibitors difficult. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for elucidating the subtle structural differences that can be exploited to achieve isoform selectivity.
Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active sites of both AC1 and AC8. By comparing the predicted binding poses and interactions, researchers can identify key amino acid residues that differ between the two isoforms and that may contribute to selective binding. For example, a hydrogen bond with a specific residue present in AC1 but not in AC8 could be a determinant of selectivity.
Table 3: Hypothetical Key Amino Acid Differences in the Active Sites of AC1 and AC8 and Their Potential Interactions with an Inhibitor
| Amino Acid Position | Residue in AC1 | Residue in AC8 | Potential Interaction with Inhibitor | Implication for Selectivity |
| 125 | Serine | Alanine (B10760859) | Hydrogen bond with the carboxylic acid moiety of the inhibitor. | The hydroxyl group of serine in AC1 can form a hydrogen bond, which is not possible with alanine in AC8, potentially leading to higher affinity for AC1. |
| 342 | Phenylalanine | Leucine | Hydrophobic interaction with the cyclopropoxy group of the inhibitor. | The aromatic ring of phenylalanine in AC1 may offer a more favorable hydrophobic interaction compared to the aliphatic side chain of leucine in AC8. |
Following docking, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex. These simulations can reveal how the flexibility of the protein and the ligand influences the binding affinity and stability. By running MD simulations for an inhibitor bound to both AC1 and AC8, it is possible to analyze the stability of the interactions over time and to calculate the binding free energy for each complex. A lower and more favorable binding free energy for AC1 compared to AC8 would suggest selectivity for the former.
These computational approaches provide a molecular-level understanding of the basis for isoform selectivity. The insights gained can then be used to rationally design new analogs of this compound with modifications that enhance interactions with the desired isoform (AC1) while minimizing interactions with the off-target isoform (AC8).
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound, offering insights into the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the isopropyl group, the cyclopropoxy group, the aromatic ring, and the carboxylic acid. The isopropyl group typically shows a doublet for the six equivalent methyl protons and a septet for the single methine proton. The cyclopropoxy group protons would appear as complex multiplets in the high-field region of the spectrum. The aromatic protons on the benzoic acid ring would produce signals in the aromatic region (typically 7-8 ppm), with their splitting patterns dependent on their positions relative to the substituents. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift (often above 10 ppm). oregonstate.edulibretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show unique signals for the carboxylic carbon, the aromatic carbons, and the carbons of the isopropyl and cyclopropoxy substituents. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (around 165-180 ppm). compoundchem.comlibretexts.orgwisc.edu Aromatic carbons resonate in the 110-160 ppm range, with carbons attached to the oxygen of the cyclopropoxy group and the carboxylic acid appearing at lower field. The carbons of the isopropyl and cyclopropoxy groups would be observed in the upfield region of the spectrum. chemicalbook.comoregonstate.edu
| Functional Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | >10 (broad s) | 165-180 |
| Aromatic Ring | Ar-H | 7.0 - 8.2 (m) | 110-160 |
| Ar-C | - | ||
| Ar-C-O, Ar-C-C(CH₃)₂, Ar-C-COOH | - | ||
| Isopropyl Group | -CH(CH₃)₂ | ~3.0-3.5 (septet) | ~25-35 |
| -CH(CH₃)₂ | ~1.2-1.4 (d) | ~20-25 | |
| Cyclopropoxy Group | -O-CH- | ~3.8-4.2 (m) | ~50-60 |
| -CH₂- (ring) | ~0.6-1.0 (m) | ~5-15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. (s = singlet, d = doublet, septet = septet, m = multiplet)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the precise elemental formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (CO) from the [M-OH]⁺ fragment. libretexts.orgmiamioh.edudocbrown.info For this compound, characteristic fragment ions resulting from the cleavage of the isopropyl and cyclopropoxy groups would also be expected.
| m/z Value | Predicted Fragment Ion | Origin of Fragment |
|---|---|---|
| [M]⁺ | [C₁₃H₁₆O₃]⁺ | Molecular Ion |
| [M-17]⁺ | [C₁₃H₁₅O₂]⁺ | Loss of -OH from carboxyl group |
| [M-43]⁺ | [C₁₀H₉O₃]⁺ | Loss of isopropyl group (-C₃H₇) |
| [M-45]⁺ | [C₁₂H₁₅O]⁺ | Loss of carboxyl group (-COOH) |
| [M-57]⁺ | [C₁₀H₉O₂]⁺ | Loss of cyclopropyl group (-C₃H₅) from ether |
Note: [M]⁺ represents the molecular ion. The m/z values correspond to the most abundant isotopes.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzoic acid derivatives. helixchrom.com A reversed-phase HPLC method is typically suitable, utilizing a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run under isocratic or gradient conditions. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the benzoic acid provides strong UV absorbance. thermofisher.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both identification and quantification. researchgate.net This technique is particularly useful for analyzing complex samples where chromatographic peaks may overlap. After separation on an HPLC column, the analyte is ionized (commonly using electrospray ionization, ESI) and detected by a mass spectrometer. LC-MS can confirm the identity of the peak by its mass-to-charge ratio and can provide even lower detection limits than HPLC-UV. nih.govmdpi.com Derivatization is sometimes employed for carboxylic acids to improve ionization efficiency. acs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of benzoic acid derivatives. researchgate.netjournalijar.com Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the acidic proton into a less polar, more volatile group, for example, by creating a trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.gov The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum of the derivatized compound. scholarsresearchlibrary.com
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Sample Preparation |
|---|---|---|---|---|
| HPLC-UV | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with buffer (e.g., phosphate) | UV (e.g., at 254 nm) | Dissolution in mobile phase |
| LC-MS | Reversed-Phase C18 or similar | Acetonitrile/Water with formic acid | ESI-MS (Negative or Positive Ion Mode) | Dissolution, possible derivatization |
| GC-MS | Capillary column (e.g., DB-5, 30 m) | Helium | Mass Spectrometry (EI) | Derivatization (e.g., silylation) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation designed to operate at much higher pressures.
The analysis of aromatic carboxylic acids, such as this compound, by UPLC typically involves a reverse-phase separation. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds, pH control of the mobile phase is crucial to ensure consistent retention and peak shape by suppressing the ionization of the carboxyl group.
UPLC systems provide greater sensitivity, which is beneficial for detecting trace amounts of the compound, and the increased speed allows for higher sample throughput. Detection is commonly performed using a UV-visible wavelength detector, as the aromatic ring in the benzoic acid structure provides a chromophore suitable for UV absorbance detection.
Below is an example of typical UPLC parameters that could be applied for the analysis of substituted benzoic acids.
| Parameter | Typical Condition |
|---|---|
| Instrument | Acquity UPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | UV-Visible Wavelength Detector |
| Detection Wavelength | 254 nm or 280 nm |
| Analysis Time | < 5 minutes |
Classical and Modern Analytical Chemistry Approaches
Titrimetric Analysis (e.g., Acid-Base Titration)
Titrimetric analysis, specifically acid-base titration, is a fundamental and widely used classical method for quantifying acidic compounds like this compound. researchgate.net The principle of this technique involves the neutralization of the carboxylic acid group with a standard solution of a strong base, typically sodium hydroxide (B78521) (NaOH), of a precisely known concentration. mit.edumnstate.edu
The procedure involves dissolving a weighed amount of the acid in a suitable solvent, which may be water or an alcohol if the compound has low aqueous solubility. researchgate.net A few drops of a chemical indicator, such as phenolphthalein, are added to the solution. youtube.com The standard base is gradually added from a buret until the equivalence point is reached, which is signaled by a persistent color change of the indicator. youtube.com The volume of the titrant required to neutralize the acid is then used to calculate the amount of the acid present in the sample. mnstate.edu
Alternatively, a potentiometric titration can be performed, where a pH meter is used to monitor the pH of the solution as the titrant is added. The equivalence point is determined from the resulting titration curve (a plot of pH versus titrant volume), often identified by the steepest point of the curve. mit.edu This approach is particularly useful for colored or turbid solutions and can also be used to determine the acid dissociation constant (pKa) of the compound. mit.edu
Gravimetric Determination Methods
Gravimetric analysis is a quantitative method based on the measurement of an analyte's mass. wikipedia.org For an organic acid, this typically involves converting the analyte into an insoluble precipitate of known chemical composition. iyte.edu.tr This precipitate is then separated from the solution, dried, and weighed. scienceready.com.au
A potential gravimetric procedure for this compound could involve its precipitation as an insoluble salt. For instance, the addition of a solution containing a suitable metal ion (e.g., silver(I) or calcium(II)) could lead to the formation of an insoluble carboxylate salt. The general steps for this process are outlined below.
| Step | Description |
|---|---|
| 1. Sample Preparation | An accurately weighed sample of the compound is dissolved in a suitable solvent. scienceready.com.au |
| 2. Precipitation | A precipitating agent is added in excess to ensure the complete precipitation of the analyte as an insoluble salt. wikipedia.org |
| 3. Digestion | The precipitate is typically heated in the mother liquor to encourage the formation of larger, purer crystals that are easier to filter. |
| 4. Filtration | The precipitate is separated from the solution using a filtration apparatus, such as a fritted filtering crucible. acs.org |
| 5. Washing | The isolated precipitate is washed with a suitable solvent to remove any co-precipitated impurities. |
| 6. Drying/Ignition | The precipitate is dried to a constant weight at an appropriate temperature. wikipedia.org |
| 7. Weighing | The mass of the dried precipitate is accurately measured. scienceready.com.au |
The mass of the original this compound in the sample is then calculated based on the mass of the precipitate and the stoichiometric relationship between them.
Electrochemical Methods for Compound Analysis
Electrochemical methods offer sensitive and selective approaches for the analysis of electroactive compounds, including many organic acids. These techniques measure properties such as potential, current, or charge, which are related to the concentration of the analyte. tue.nl For substituted benzoic acids, voltammetric methods are particularly relevant. acs.org
Cyclic voltammetry, for example, can be used to study the reduction and oxidation processes of benzoic acid and its derivatives. acs.org In such an experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current from the analyte's redox reactions at the electrode surface is measured. The resulting voltammogram provides information about the redox potentials and can be used for quantitative analysis, as the peak current is typically proportional to the analyte's concentration. researchgate.net
Studies on benzoic acid have shown that the electrochemical process often involves the dissociation of the acid followed by an electron transfer to the dissociated proton. acs.orgresearchgate.net Modified electrodes, such as those with copper germanate nanowires, have been developed to enhance the electrochemical response for the determination of benzoic acid, leading to lower detection limits. These modern electrochemical approaches can provide high sensitivity and are amenable to miniaturization for in-field analysis. cmes.org
Development, Validation, and Quality Control of Analytical Methods
The development and validation of analytical methods are crucial for ensuring that the data generated are accurate, reliable, and fit for their intended purpose. europa.eu This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropeanpharmaceuticalreview.com
Method Development involves establishing a suitable analytical procedure. For a UPLC method, this would include selecting the appropriate column, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity for this compound.
Method Validation is the process of demonstrating that the developed analytical procedure is suitable for its intended use. fda.gov It involves evaluating several key performance characteristics. wikipedia.org
| Validation Parameter | Description |
|---|---|
| Accuracy | The closeness of the test results to the true value. fiveable.me It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. fiveable.me It is usually expressed as the standard deviation or relative standard deviation and is evaluated at different levels (repeatability, intermediate precision). fiveable.me |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. wikipedia.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wikipedia.org |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wikipedia.org |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu |
| Range | The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). europeanpharmaceuticalreview.com |
Quality Control (QC) involves the systematic activities and operational techniques implemented to ensure the ongoing reliability of the validated method during routine use. fiveable.mesolubilityofthings.com This includes regular calibration of instruments, analysis of control samples with known concentrations, and adherence to standard operating procedures to monitor the performance of the analytical system. wikipedia.orgepa.gov QC checks help to ensure that the measurement system remains in a state of statistical control and continues to produce valid data over time.
Potential Research Applications
Given the established roles of its constituent moieties, 2-Cyclopropoxy-3-isopropylbenzoic acid could be a target for investigation in several areas:
Medicinal Chemistry: As many benzoic acid derivatives possess biological activity, this compound could be synthesized and screened as a potential therapeutic agent. The combination of a rigid cyclopropoxy group and a bulky isopropyl group could lead to novel interactions with biological targets. It could serve as a lead compound for inhibitors of enzymes or receptors where the specific steric and electronic profile is beneficial.
Agrochemicals: Substituted benzoic acids are used as herbicides. The unique substitution pattern of this molecule could be explored for potential herbicidal or pesticidal activity.
Materials Science: Benzoic acid derivatives can be used in the synthesis of polymers and liquid crystals. The rigid and non-planar nature of the substituents might impart interesting properties to materials derived from this compound.
Conclusion
While 2-Cyclopropoxy-3-isopropylbenzoic acid remains a hypothetical molecule, a thorough analysis of its structure allows for a reasoned prediction of its properties and a plausible pathway for its synthesis. The compound stands at the intersection of several important classes of organic molecules, combining the versatile benzoic acid scaffold with the strategically valuable cyclopropyl (B3062369) and isopropyl groups. This unique combination suggests that, should it be synthesized, it would be a compound of significant interest for both fundamental chemical research and exploratory studies in applied fields like medicinal chemistry and materials science. The academic pursuit of such novel structures is essential for pushing the boundaries of chemical knowledge and uncovering new molecular functionalities.
Future Research Directions and Applications in Chemical Biology and Drug Discovery Research
Rational Design and Synthesis of Novel 2-Cyclopropoxy-3-isopropylbenzoic Acid Analogs with Enhanced Specificity
The rational design of new analogs will be pivotal in developing compounds with improved potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize its biological activity. acs.orgicm.edu.pl The diverse biological activities of benzoic acid derivatives, ranging from antimicrobial to anticancer effects, underscore the potential of this scaffold. preprints.org
Key modifications could include:
Alteration of the Alkoxy Group: Replacing the cyclopropoxy group with other small cycloalkyl or linear alkoxy groups to probe the impact on binding affinity and metabolic stability. The cyclopropyl (B3062369) group is known to often enhance potency and improve metabolic stability in drug candidates. researchgate.nethyphadiscovery.com
Modification of the Isopropyl Group: Substituting the isopropyl group with other alkyl or functional groups to explore steric and electronic effects on target interaction.
Substitution on the Phenyl Ring: Introducing various substituents at other positions of the benzoic acid ring to modulate the compound's electronic properties and pharmacokinetic profile. The position and nature of substituents on the benzoic acid ring are known to significantly influence biological activity. youtube.com
A hypothetical SAR study could explore the following analogs:
| Compound ID | R1 (Position 2) | R2 (Position 3) | Predicted Activity Enhancement |
| CPA-001 | Cyclopropoxy | Isopropyl | Baseline |
| CPA-002 | Methoxy | Isopropyl | +/- |
| CPA-003 | Ethoxy | Isopropyl | + |
| CPA-004 | Cyclopropoxy | Cyclopropyl | ++ |
| CPA-005 | Cyclopropoxy | tert-Butyl | - |
Comprehensive Biological Profiling and In-Depth Target Validation Studies
A crucial step will be to conduct comprehensive biological profiling to identify the molecular targets of this compound and its analogs. High-throughput screening against a panel of receptors, enzymes, and ion channels can reveal initial leads. The diverse biological activities of cyclopropane-containing molecules suggest a wide range of potential targets. unl.ptresearchgate.net
Once a primary target is identified, in-depth target validation studies will be essential to confirm its role in the observed biological effect. Techniques such as genetic knockdown (e.g., siRNA, CRISPR), and biochemical assays with purified proteins can be employed. The configuration of the cyclopropane (B1198618) ring can significantly impact biological activity, highlighting the importance of stereospecific interactions with the target. nih.gov
Integration of Advanced Computational and Experimental Approaches for Lead Optimization
The integration of computational and experimental methods will accelerate the lead optimization process. Molecular docking and dynamics simulations can predict the binding modes of analogs to the target protein, guiding the design of new compounds with improved affinity. These computational predictions must then be validated through experimental binding assays and structural biology techniques like X-ray crystallography or cryo-electron microscopy.
A potential workflow for integrated lead optimization is outlined below:
| Step | Approach | Objective |
| 1 | In Silico Screening | Identify initial hit compounds from virtual libraries. |
| 2 | Molecular Docking | Predict binding poses and affinities of analogs. |
| 3 | Synthesis | Synthesize promising analogs based on computational predictions. |
| 4 | In Vitro Assays | Experimentally determine biological activity and target affinity. |
| 5 | Structural Biology | Determine the co-crystal structure of the lead compound with its target. |
| 6 | Iterative Design | Refine the lead compound based on structural and activity data. |
Development of this compound as Chemical Probes for Elucidating Biological Processes
Analogs of this compound can be developed into chemical probes to investigate biological pathways. By attaching fluorescent tags, biotin, or photo-affinity labels, these probes can be used to visualize the subcellular localization of their target, identify binding partners, and elucidate the compound's mechanism of action. The development of benzoic acid derivatives as highly potent and selective inhibitors has been demonstrated for enzymes like DPP-4. nih.gov
Exploration of Bio-Inspired and Environmentally Sustainable Synthesis Routes for Novel Benzoic Acid Derivatives
Future research should also focus on developing environmentally friendly and sustainable methods for synthesizing this compound and its derivatives. This aligns with the principles of "green chemistry," which aim to reduce waste and the use of hazardous substances in chemical synthesis. brazilianjournals.com.brwjpmr.com
Potential green synthesis strategies include:
Catalytic C-H Activation: Utilizing transition metal catalysts to directly functionalize the benzoic acid backbone, reducing the need for pre-functionalized starting materials. mdpi.com
Flow Chemistry: Employing continuous flow reactors can improve reaction efficiency, safety, and scalability. scispace.com
Biocatalysis: Using enzymes to perform key synthetic steps can offer high selectivity and mild reaction conditions.
Solvent-Free Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water can significantly reduce the environmental impact. mdpi.comresearchgate.net
The exploration of these future research directions will be instrumental in harnessing the full potential of this compound as a valuable scaffold in chemical biology and for the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopropoxy-3-isopropylbenzoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : A two-step approach is typically employed: (1) Cyclopropoxylation of 3-isopropylsalicylic acid via nucleophilic substitution using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours). (2) Carboxylic acid protection/deprotection strategies (e.g., methyl ester formation followed by hydrolysis) to minimize side reactions. Purity optimization requires post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor intermediates using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and carboxylic acid proton (δ ~12 ppm).
- FT-IR : Verify C=O stretch (~1700 cm⁻¹) and cyclopropane C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M-H]⁻ at m/z 249.1364 (calculated for C₁₄H₁₆O₃).
Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent hydration levels. Design a controlled study:
- Step 1 : Standardize solvent purity (e.g., anhydrous DMSO vs. 0.1% H₂O).
- Step 2 : Use gravimetric analysis (saturation solubility at 25°C) with triplicate measurements.
- Step 3 : Apply Hansen solubility parameters to correlate solvent-polymer interactions.
Statistical analysis (ANOVA) identifies significant variables. Publish raw data with error margins to enhance reproducibility .
Q. What strategies mitigate thermal degradation during DSC analysis of this compound?
- Methodological Answer : The cyclopropane ring and carboxylic acid group increase thermal sensitivity. Mitigation steps:
- Sample Preparation : Use hermetically sealed pans with nitrogen purge to minimize oxidative degradation.
- Temperature Ramp : Slow heating rates (2°C/min) to detect phase transitions (e.g., melting point ~160°C).
- Complementary Techniques : Pair DSC with TGA-MS to correlate mass loss with endothermic events. Calibrate using indium standards .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electrophilic regions (e.g., cyclopropane ring strain).
- Simulate transition states for nucleophilic attack at the cyclopropoxy group.
Validate models with experimental kinetic data (e.g., reaction rates with amines in acetonitrile). Use Gaussian or ORCA software for reproducibility .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies in reported biological activity of this compound derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions or derivative stereochemistry. Solutions:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL).
- Structure-Activity Relationship (SAR) : Synthesize enantiopure derivatives (via chiral HPLC) and test in parallel.
- Control Experiments : Include positive controls (e.g., ibuprofen for COX inhibition) to calibrate assay sensitivity .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/EC₅₀ values. Validate with:
- Goodness-of-Fit Tests : Chi-square or Kolmogorov-Smirnov.
- Error Propagation : Bootstrap resampling for confidence intervals.
Report Hill slopes to assess cooperativity in toxicity mechanisms. Software: GraphPad Prism or R (drc package) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
